molecular formula C14H19NO3 B3252667 8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 218610-30-1

8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B3252667
CAS RN: 218610-30-1
M. Wt: 249.3 g/mol
InChI Key: VUGLJRDQTMLNBJ-UHFFFAOYSA-N
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Description

The compound “8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 2,8-Diazaspiro[4.5]decane has been reported . It is a heterocyclic organic compound with a cage-like structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of γ-keto acid with D-(−)-phenylglycinol to construct ‘Meyers lactam’ has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 2,8-Diazaspiro[4.5]decane have been reported .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, Methenamine, a urinary tract antiseptic and antibacterial drug, is hydrolyzed to formaldehyde in an acidic environment (pH<6), acting as a partial agonist of the nicotinic acetylcholine receptor .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, Decane, a similar compound, is classified as a flammable liquid and vapor, and it may be fatal if swallowed and enters airways .

Future Directions

The future directions of research on similar compounds have been suggested. For instance, a study reported that a Triazaspirane derivative inhibits migration and invasion in PC3 prostate cancer cells . This suggests that similar compounds could have potential applications in the treatment of cancer.

properties

IUPAC Name

8-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-16-13-5-3-2-4-12(13)15-8-6-14(7-9-15)17-10-11-18-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGLJRDQTMLNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Synthesis routes and methods

Procedure details

A solution of 2-bromoanisole (6.00 g, 32.08 mmol) and 4-piperidone ethylene ketal (5.54 g, 38.69 mmol) in toluene (250 mL) was treated with sodium tert-butoxide (4.40 g, 45.76 mmol), tri-o-tolylphosphine (411 mg, 1.35 mmol), and tris(dibenzylideneacetone)dipalladium(0) (295 mg, 0.32 mmol) at room temperature. The mixture was heated in an oil bath (100° C., 2 h). The mixture was diluted with ether and the organics washed with brine, dried over Na2SO4, and concentrated under reduced pressure. Flash chromatography on silica gel (20% ethyl acetate/hexane) afforded the title compound (19).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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